2-Pentylcyclopentanone
Overview
Description
2-Pentylcyclopentanone: is a cyclic ketone with the molecular formula C10H18O . It is known for its unique properties, including a strong aroma and a relatively low boiling point. This compound is used in various fields due to its distinctive chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentylcyclopentanone can be synthesized through the aldol condensation of cyclopentanone with aliphatic aldehydes, followed by the hydrogenation of the resulting 2-alkylidenecyclopentanone. The aldol reaction is typically performed using nitrogen-containing bases such as proline and piperidine in the presence of an acid .
Industrial Production Methods: In an industrial setting, the synthesis involves the reaction of cyclopentanone with pentanal in the presence of a base catalyst. The reaction mixture is then subjected to hydrogenation to yield this compound. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Pentylcyclopentanone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Substitution reactions often involve halogenating agents, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopentanones.
Scientific Research Applications
2-Pentylcyclopentanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the fragrance industry due to its strong aroma and in the production of flavoring agents
Mechanism of Action
The mechanism of action of 2-Pentylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biochemical and physiological responses. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzymatic activity and receptor binding .
Comparison with Similar Compounds
2-Heptylcyclopentanone: Similar in structure but with a longer alkyl chain.
2-Butylcyclopentanone: Similar in structure but with a shorter alkyl chain.
Cyclopentanone: The parent compound without the alkyl substitution.
Uniqueness: 2-Pentylcyclopentanone is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific aromatic and chemical characteristics .
Properties
IUPAC Name |
2-pentylcyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWOJVJCRAHBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044566 | |
Record name | 2-Pentylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclopentanone, 2-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4819-67-4 | |
Record name | 2-Pentylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4819-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanone, 2-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pentylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pentylcyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2873H3P924 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can plant cell cultures be used to produce specific stereoisomers of 2-pentylcyclopentanone?
A: Yes, research suggests that plant cell cultures can facilitate stereoselective reduction reactions involving this compound. For instance, cultured cells of Marchantia polymorpha preferentially reduced the carbonyl group of this compound, yielding predominantly the anti-2-pentylcyclopentanol. [] Furthermore, Catharanthus roseus cell cultures demonstrated the ability to hydrogenate 2-pentylcyclopent-2-enone, producing (R)-2-pentylcyclopentanone with high stereoselectivity. [] This highlights the potential of utilizing specific plant cell cultures for targeted production of desired stereoisomers.
Q2: What is an interesting reaction that this compound can undergo?
A: this compound can participate in the Reformatsky reaction, leading to the formation of bicyclic γ-lactones. [] For example, reacting this compound with tert-butyl bromoacetate and zinc in benzene yields a β-hydroxy-acid intermediate. This intermediate can then be converted into 4-pentyl-3,4-trimethylene-4-butanolide. [] This reaction pathway highlights the versatility of this compound as a building block in organic synthesis.
Q3: Can the stereochemistry of the products be controlled in reactions involving derivatives of this compound?
A: Yes, the stereochemical outcome of reactions involving derivatives of this compound can be influenced by the geometry of the starting materials. For instance, the cyclisation of 4-methyldec-4-enal to 3-methyl-2-pentylcyclopentanone, catalyzed by stannic chloride, exhibits stereocontrol. [] The Z-isomer of the aldehyde preferentially forms the cis-ketone, while the E-isomer yields the trans-ketone. [] This example demonstrates the importance of considering the starting material's geometry for achieving desired stereochemical outcomes.
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